Microhelenin A

Description

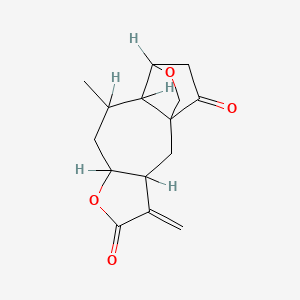

Structure

2D Structure

Properties

CAS No. |

61490-63-9 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione |

InChI |

InChI=1S/C15H18O4/c1-7-3-10-9(8(2)14(17)19-10)5-15-6-18-11(13(7)15)4-12(15)16/h7,9-11,13H,2-6H2,1H3 |

InChI Key |

UAYKGHBWLFRCCG-UHFFFAOYSA-N |

SMILES |

CC1CC2C(CC34C1C(CC3=O)OC4)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC34C1C(CC3=O)OC4)C(=C)C(=O)O2 |

Synonyms |

microhelenin A microhelenin B microhelenin C microhelenin D microhelenin E microhelenins |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Microhelenin a

Natural Occurrence and Source Organisms

Microhelenin A is a naturally occurring compound, specifically classified as an oxane and a sesquiterpene lactone. nih.govmedchemexpress.eu Its presence is linked to particular plant species, highlighting its role within the broader phytochemical landscape.

Botanical Origins and Phytochemical Context

This compound has been reported to be isolated from Helenium microcephalum. nih.gov This plant species is known to produce various sesquiterpene lactones, including other microhelenins such as Microhelenin C, E, and F. medchemexpress.eunih.govmedchemexpress.com Sesquiterpene lactones are a diverse group of secondary metabolites predominantly found in plants, with a notable occurrence in the Asteraceae family, to which Helenium belongs. rsc.org These phytochemicals are organic chemicals produced by plants, often playing roles in plant growth or defense mechanisms. wikipedia.orgeurofinsus.com The study of these plant-derived compounds, their properties, and their extraction is a central aspect of phytochemistry. wikipedia.orgnih.gov

Species-Specific Isolation Methodologies

The isolation of this compound, like other natural products from Helenium microcephalum, generally involves initial extraction from the plant material, followed by a series of purification steps. Researchers have successfully isolated various sesquiterpene lactones from Helenium microcephalum, including isohelenol (B1218908) and isohelenalin, using established natural product isolation techniques. nih.govnih.gov While specific detailed methodologies solely for this compound are often part of broader studies on the plant's constituents, the general approach involves methods tailored to separate compounds based on their physicochemical properties from complex plant extracts.

Isolation Techniques and Purification Strategies

The purification of this compound from crude plant extracts necessitates the application of advanced separation techniques to obtain the compound in a pure form suitable for structural analysis.

Chromatographic Separations (e.g., Column Chromatography, HPLC, Flash Chromatography)

Chromatographic techniques are indispensable for the isolation and purification of natural products like this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography : This is a fundamental preparative technique where a sample is passed through a column packed with a stationary phase (commonly silica (B1680970) gel or alumina). Components of the mixture separate as they move down the column at different rates.

Flash Chromatography : An advancement over traditional column chromatography, flash chromatography utilizes pressurized gas to push the solvent through the column, significantly expediting the separation process. chromtech.comchromatographyonline.com It is widely used for purifying compounds quickly, often completing separations within 30 minutes, and is suitable for larger sample loads, making it beneficial during initial synthesis or extraction stages. chromtech.comhplcvials.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a more sophisticated and high-resolution technique that operates at higher pressures and typically uses smaller stationary phase particle sizes, leading to superior separation efficiency and resolution. hplcvials.commdpi.com While flash chromatography is effective for intermediate purification, HPLC excels in providing high purity compounds, particularly for complex mixtures or when high resolution is critical. hplcvials.com The choice between flash chromatography and HPLC often depends on the required purity, sample quantity, and complexity of the mixture. hplcvials.combiotage.com

The table below summarizes the key differences between Flash Chromatography and HPLC:

| Feature | Flash Chromatography | HPLC |

| Pressure Levels | Medium pressure (50–200 psi) chromtech.comchromatographyonline.com | High pressure (up to 4000 psi or more) chromtech.comhplcvials.com |

| Particle Size | Larger particles (25–50 µm) chromtech.comchromatographyonline.com | Smaller particles (3–5 µm) hplcvials.com |

| Speed | Faster, often within 30 minutes hplcvials.com | Slower, often more than an hour per run hplcvials.com |

| Purity/Resolution | Good for intermediate purification, less for complex mixtures hplcvials.com | High purity and resolution, ideal for complex mixtures hplcvials.com |

| Sample Capacity | Larger sample loads hplcvials.com | Lower sample loads hplcvials.com |

Spectroscopic Monitoring During Isolation

During the isolation process, spectroscopic methods are crucial for monitoring the progress of separation and identifying fractions containing the target compound. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy are frequently employed. UV-Vis spectroscopy can be used for real-time analysis of samples and is useful for quantifying compounds that absorb light in the UV or visible range, such as those with aromatic rings or conjugated systems. mdpi.com This allows researchers to track the elution of compounds from chromatographic columns and pool fractions containing this compound. Other spectroscopic methods like Raman spectroscopy can also provide molecular fingerprint information and are used for real-time, in-situ measurements in various bioprocesses, which could be adapted for monitoring isolation. timegate.commdpi.com Near-infrared (NIR) spectroscopy is also used for process monitoring and control due to its ability to provide real-time insights. nih.gov

Advanced Spectroscopic Methods for Structural Assignment

Once isolated, the definitive structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. These methods provide complementary information about the compound's molecular formula, connectivity of atoms, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone for determining the structure of organic molecules. Both one-dimensional (1D) NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR techniques are essential. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC or HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical for establishing proton-proton and proton-carbon connectivities, including long-range correlations, which are vital for assembling the entire molecular structure. jfn.ac.lknptel.ac.inmedinadiscovery.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides precise molecular weight, which helps in determining the exact elemental composition. The fragmentation pattern observed in MS can offer valuable clues about the presence of specific substructures within the molecule. jfn.ac.lknptel.ac.inmedinadiscovery.com

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrational frequencies. For instance, the presence of carbonyl groups (C=O) in lactones, a defining feature of sesquiterpene lactones, can be confirmed by specific absorption bands in the IR spectrum. mdpi.comnptel.ac.in

Circular Dichroism (CD) : For chiral molecules, such as many natural products, Circular Dichroism (CD) spectroscopy can be employed to determine their absolute stereochemistry. CD measures the differential absorption of left and right circularly polarized light and is particularly useful for compounds with chromophores in a chiral environment. This technique has been utilized in the structural elucidation of related microhelenins, indicating its relevance for this compound. nih.gov

The combination and meticulous interpretation of data from these advanced spectroscopic methods are crucial for the unambiguous assignment of the complete chemical structure of this compound. nptel.ac.inresearchgate.net

Compound Names and PubChem CIDs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, including complex natural products like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-dimensional (1D) NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, are fundamental for initial structural assessment.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their chemical environments (chemical shifts), their neighboring protons (multiplicity and coupling constants), and their relative abundance (integration) rsc.orgresearchgate.net. For this compound (C₁₅H₁₈O₄), the ¹H NMR spectrum would reveal signals corresponding to various proton types, including those on methyl groups, methylene (B1212753) groups, methine groups, and potentially olefinic or oxygen-bearing carbons. Analysis of coupling patterns (e.g., singlets, doublets, triplets, multiplets) helps in identifying adjacent protons and establishing short-range connectivity rsc.org.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environments. Chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms, allowing differentiation between aliphatic, olefinic, carbonyl, and oxygen-substituted carbons rsc.org. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are often used in conjunction with ¹³C NMR to distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, as well as quaternary carbons (C) rsc.org.

Table 1: Illustrative ¹H NMR Data for this compound (Typical Data Format)

| δ (ppm) | Multiplicity | J (Hz) | Number of Protons | Assignment (Example) |

| 0.9-1.2 | d, s, m | 6.5 | 3, 3 | Methyl groups |

| 1.5-2.5 | m | - | 6 | Methylene protons |

| 3.0-4.5 | m | - | 2 | Protons α to oxygen |

| 5.0-6.0 | s, d | 2.0 | 2 | Olefinic protons |

| 7.0-8.0 | s | - | 1 | Other specific proton |

Table 2: Illustrative ¹³C NMR Data for this compound (Typical Data Format)

| δ (ppm) | Type (from DEPT) | Assignment (Example) |

| 15-25 | CH₃ | Methyl carbons |

| 30-50 | CH₂, CH | Aliphatic carbons |

| 60-80 | CH, C | Oxygen-bearing carbons |

| 110-150 | CH₂, CH, C | Olefinic carbons |

| 170-180 | C | Carbonyl carbons |

Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations, which are essential for assembling the fragments identified by 1D NMR into a complete molecular structure and determining stereochemistry nycu.edu.twnycu.edu.tw.

Correlation Spectroscopy (COSY) : COSY experiments reveal correlations between protons that are coupled to each other (typically within three bonds). This allows for the tracing of proton spin systems and the identification of adjacent proton groups nycu.edu.tw.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC provides correlations between directly bonded protons and carbons (¹H-¹³C one-bond correlations). This experiment is vital for assigning proton signals to their corresponding carbon atoms and vice versa, providing a complete map of CH, CH₂, and CH₃ groups nycu.edu.twnycu.edu.tw.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC detects long-range correlations between protons and carbons (typically over two to four bonds). This is particularly useful for identifying quaternary carbons, connecting different spin systems, and establishing the positions of carbonyl groups and other functional groups within the molecular skeleton nycu.edu.twnycu.edu.tw.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments reveal through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded. This information is critical for determining the relative stereochemistry and conformation of the molecule nycu.edu.tw.

One-Dimensional NMR (¹H, ¹³C)

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which offer clues about structural features rna-seqblog.comnih.gov.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI-HRMS) or matrix-assisted laser desorption/ionization (MALDI-TOF MS), is employed to determine the accurate mass of the molecular ion rna-seqblog.comnih.gov. This precise mass measurement allows for the unambiguous determination of the molecular formula by comparing the observed mass with theoretical masses of various elemental compositions nih.govebi.ac.uk. For this compound, HRMS would confirm its molecular formula as C₁₅H₁₈O₄, with an exact mass of 262.12051 Da nih.govebi.ac.uk.

Table 3: Illustrative HRMS Data for this compound

| Ion Type | m/z (Observed) | m/z (Calculated for C₁₅H₁₈O₄) | Deviation (ppm) | Molecular Formula |

| [M+H]⁺ | 263.1283 | 263.1283 | 0.0 | C₁₅H₁₉O₄⁺ |

| [M+Na]⁺ | 285.1102 | 285.1102 | 0.0 | C₁₅H₁₈O₄Na⁺ |

Beyond molecular weight, MS provides valuable structural information through fragmentation pattern analysis. In tandem mass spectrometry (MS/MS), selected precursor ions are fragmented, and the resulting daughter ions are analyzed github.io. The characteristic fragmentation pathways of a molecule can reveal the presence of specific functional groups or substructures. For sesquiterpene lactones, common fragmentation patterns might involve losses of small molecules like water (H₂O), carbon monoxide (CO), or specific acyl groups, which can be correlated with the proposed structure github.io. This data complements NMR by providing independent evidence for the presence and arrangement of various parts of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies offer complementary information regarding the functional groups and chromophores present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the characteristic vibrational frequencies of functional groups within a molecule fike.comprosense.com.tr. For this compound, being a sesquiterpene lactone with a molecular formula C₁₅H₁₈O₄, IR spectroscopy would be expected to show absorption bands indicative of:

Carbonyl stretching (C=O) from the lactone ring (typically 1750-1780 cm⁻¹) and potentially other carbonyls.

C=C stretching from olefinic bonds (around 1600-1680 cm⁻¹).

C-O stretching from ether linkages or hydroxyl groups (if present, broad absorption around 3200-3600 cm⁻¹ for O-H) fike.com. These characteristic absorptions provide strong evidence for the presence of key functional groups deduced from the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy detects electronic transitions within molecules, primarily useful for identifying conjugated systems and chromophores fike.comprosense.com.tr. Sesquiterpene lactones often contain α,β-unsaturated carbonyl systems, which would exhibit characteristic absorption maxima (λmax) in the UV region (typically between 200-250 nm). The presence and position of these absorption bands provide insights into the degree of unsaturation and the nature of conjugated systems within the this compound structure.

Table 4: Illustrative IR and UV-Vis Data for this compound (Typical Data Format)

| Spectroscopy | Feature | Wavelength/Wavenumber | Interpretation (Example) |

| IR | C=O | 1760 cm⁻¹ | γ-lactone carbonyl |

| IR | C=C | 1640 cm⁻¹ | Olefinic bond |

| UV-Vis | λmax | 215 nm | α,β-unsaturated carbonyl |

The comprehensive analysis of data from these advanced spectroscopic techniques allows for the complete and unambiguous structural elucidation of complex natural products like this compound, providing a foundation for further chemical and biological investigations.

Chemical Synthesis Strategies for Microhelenin a and Its Analogues

Retrosynthetic Analysis of the Microhelenin A Skeleton

Retrosynthetic analysis is a fundamental technique in organic synthesis planning, where the target molecule is conceptually transformed backward into simpler precursor structures. wikipedia.orgdeanfrancispress.com This process involves "disconnections" of bonds and "functional group interconversions" (FGIs) to identify readily available starting materials. wikipedia.orgdeanfrancispress.comspcmc.ac.in The goal is to simplify the target molecule step-by-step until common or commercially available compounds are reached, thereby mapping out a feasible synthetic route. wikipedia.org

For a molecule with the complexity of this compound, which is a sesquiterpene lactone, retrosynthetic analysis would typically involve identifying key disconnections that simplify the polycyclic ring system and the lactone moiety. This often entails breaking carbon-carbon bonds and considering the reverse of known reactions. The power of retrosynthesis lies in its ability to reveal multiple potential synthetic pathways, allowing chemists to compare and select the most efficient and practical route. wikipedia.orgdeanfrancispress.com

Total Synthesis Approaches to this compound

Total synthesis aims to construct the target molecule entirely from basic, commercially available starting materials. wikipedia.org This often involves a series of carefully designed steps to build the complex molecular architecture, including the correct stereochemical arrangements. wikipedia.org

The total synthesis of complex natural products often relies on strategic key steps that efficiently construct multiple bonds or rings in a single operation. Cycloadditions and cascade reactions are powerful methodologies in this regard. Cycloaddition reactions, such as the Diels-Alder reaction, are known for their ability to form multiple bonds and rings with high stereocontrol. beilstein-journals.org Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more reactions occurring consecutively in a single reaction vessel, often without isolation of intermediates. These can significantly enhance synthetic efficiency by reducing the number of steps and purifications. nih.gov

While specific details on key step methodologies for this compound's total synthesis are not extensively detailed in the provided search results, general principles of natural product synthesis suggest that such complex structures would likely involve transformations that build the characteristic sesquiterpene lactone framework. For example, some syntheses of complex natural products have utilized intramolecular [2+2] photocycloaddition reactions to construct polycyclic ring systems and install multiple stereogenic centers. sfu.ca Other approaches include ring-closing metathesis (RCM) for macrocycle formation or Suzuki-Miyaura cross-coupling reactions for assembling complex frameworks. beilstein-journals.orgmdpi.com

This compound, like many natural products, possesses multiple chiral centers, making stereoselective and asymmetric synthesis crucial for its efficient preparation. Stereoselective synthesis aims to preferentially form one stereoisomer over others. slideshare.net Asymmetric synthesis, a subset of stereoselective synthesis, is defined as a chemical reaction or sequence that forms one or more new elements of chirality in a substrate molecule, producing stereoisomeric products in unequal amounts, often favoring a specific enantiomer. wikipedia.org

Strategies employed in stereoselective synthesis often include:

Chiral Pool Approach: Utilizing readily available enantiomerically pure natural products (e.g., carbohydrates, amino acids) as starting materials. semanticscholar.org

Chiral Auxiliaries: Attaching a chiral molecule to the reactant to induce stereoselectivity, which is then removed after the desired transformation. semanticscholar.org

Asymmetric Catalysis: Using a chiral catalyst (e.g., organocatalysts, organometallic catalysts, biocatalysts) to direct the formation of a specific stereoisomer. wikipedia.orgsemanticscholar.org Biocatalysis, in particular, offers advantages in terms of efficiency, high yield, and eco-friendliness, and has been used for highly enantioselective transformations. semanticscholar.orgmdpi.com Examples include enzymatic desymmetrization and stereoselective reductions. mdpi.comnih.gov

Achieving control over the stereochemistry at each chiral center is paramount for synthesizing the correct enantiomer of this compound, as different stereoisomers can exhibit different biological activities. wikipedia.org

In the synthesis of complex molecules with multiple reactive functional groups, protecting groups are essential. jocpr.com A protecting group is a temporarily attached derivative that masks a reactive functional group, preventing it from reacting under conditions that would affect other parts of the molecule. jocpr.comorganic-chemistry.org Common protecting groups include acyl, alkyl, silyl, and benzyl (B1604629) groups, chosen based on their stability, ease of installation and removal, and compatibility with other reaction conditions. jocpr.com Orthogonal protecting group strategies allow for the selective removal of one protecting group in the presence of others, enabling sequential transformations. jocpr.comorganic-chemistry.org The efficiency of a synthetic route is significantly impacted by the yields of protection and deprotection steps, making their careful selection and optimization critical. organic-chemistry.orgwiley-vch.de

Reaction optimization involves determining the ideal experimental conditions (e.g., temperature, reagents, catalysts, reaction time) to achieve the best possible reaction outcome, such as maximizing yield and selectivity. nih.govwhiterose.ac.uk This process is crucial for the rapid development of new synthetic pathways and can involve systematic approaches like Design of Experiments (DoE) or more advanced techniques like Bayesian optimization, especially for complex, multi-step syntheses. nih.govwhiterose.ac.uk3ds.com Automated continuous flow platforms integrated with real-time analytical tools, such as NMR, are increasingly used to accelerate reaction optimization by allowing for autonomous exploration of reaction conditions. nih.govmagritek.com

Stereoselective and Asymmetric Synthesis Strategies

Semisynthesis from Natural Precursors

Semisynthesis, or partial chemical synthesis, involves using chemical compounds isolated from natural sources as starting materials to produce novel or modified compounds. wikipedia.org This approach is often preferred for complex natural products where certain functional groups or structural motifs are more cost-effective to extract directly from an organism than to synthesize from simpler precursors. wikipedia.org Living organisms act as highly efficient chemical factories, capable of producing structurally complex compounds through biosynthesis. wikipedia.org

For this compound, which is a sesquiterpene lactone found in plants like Helenium microcephalum nih.govmedchemexpress.comphytolab.com and Centipeda minima researchgate.netnih.govnih.gov, semisynthesis could involve isolating a closely related natural precursor and then performing a few targeted chemical steps to convert it into this compound or its derivatives. This can be a more efficient and economical route compared to total synthesis, especially for large-scale production. wikipedia.org

Synthesis of this compound Derivatives and Analogues for Research

The synthesis of derivatives and analogues of natural products is a vital area of research. These modified compounds can provide insights into the mechanism of action of the parent natural product and, in some cases, exhibit enhanced or different biological activities. danielromogroup.com Often, these derivatives can be synthesized by making simple alterations to the existing synthetic route of the natural product itself. danielromogroup.com

For this compound, the synthesis of derivatives could involve:

Structural Modifications: Introducing or altering functional groups, changing the saturation level, or modifying the stereochemistry to explore structure-activity relationships.

Simplified Analogues: Creating less complex versions of the molecule while retaining key structural features to understand essential pharmacophores.

Tagged Analogues: Incorporating labels (e.g., fluorescent tags, isotopes) for biological studies.

The synthesis of such derivatives is crucial for further research into the properties and potential applications of this compound. danielromogroup.comdiva-portal.orgresearchgate.netbeilstein-journals.orgmdpi.com

Compound Names and PubChem CIDs

Modification of Specific Functional Groups

Modifications of specific functional groups on sesquiterpene lactones aim to enhance their pharmacological profiles, such as improving solubility, reducing toxicity, or altering biological activity researchgate.netmdpi.comrsc.org. The α-methylene-γ-lactone motif is a primary reactive site in many sesquiterpene lactones, including this compound, due to its electrophilic nature, which allows for Michael-type addition reactions with biological nucleophiles like thiol groups of cysteine residues nih.govresearchgate.net.

Key functional groups targeted for modification in sesquiterpene lactones include:

α-methylene-γ-lactone: This highly reactive moiety is crucial for the bioactivity of many sesquiterpene lactones. Modifications often involve Michael addition reactions, such as the addition of amines. For instance, the aza-Michael addition of amines onto the enone moieties can lead to amino-adducts, which can serve as potential prodrugs with improved solubility and masked reactivity, thereby enhancing pharmacokinetic properties researchgate.net. This strategy has been applied to various sesquiterpene lactones, including helenalin (B1673037) and parthenolide (B1678480) analogues, to improve aqueous solubility and reduce non-selective binding researchgate.net.

Hydroxyl groups: Sesquiterpene lactones often possess multiple hydroxyl groups that can serve as nucleophilic sites for various reactions, including halogenation or acylation researchgate.net. These modifications can alter the compound's polarity, metabolic stability, and interactions with biological targets.

Other reactive centers: The presence of additional reactive centers can lead to interactions with a broader range of biological targets, and their modification can fine-tune the compound's selectivity and potency nih.gov.

While specific detailed synthetic schemes for the modification of this compound are not extensively documented in general literature, the principles applied to other sesquiterpene lactones, such as helenalin (PubChem CID: 23205) Current time information in Bangalore, IN. and parthenin (B1213759) (PubChem CID: 442288) nih.gov, are highly relevant. For example, studies on the modification of dehydrocostus lactone and alantolactone (B1664491) using click chemistry methods have shown success in obtaining conjugates with altered cytotoxic profiles researchgate.net. Such methodologies, involving the attachment of azide (B81097) or alkyne functionalities, could be adapted for this compound to introduce new chemical handles for further derivatization.

Creation of Bioconjugates and Probes

The creation of bioconjugates and probes involving small molecules like this compound aims to impart new functionalities, such as targeted delivery or imaging capabilities beilstein-journals.orgfrontiersin.org. Bioconjugation involves establishing covalent bonds between a biomolecule (e.g., proteins, nucleic acids) and another molecule, which could be this compound or its derivatives frontiersin.orguni-hannover.de.

Strategies for creating bioconjugates and probes typically involve:

Linker Chemistry: The selection and design of chemical linkers are critical for successful bioconjugation, ensuring stability, specificity, and appropriate release of the active compound if desired researchgate.net. Linkers can be attached to accessible functional groups on this compound, such as hydroxyl groups or modified α-methylene-γ-lactone moieties.

Click Chemistry: This highly efficient and selective methodology, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free click chemistry using dibenzocyclooctyne (DBCO), is widely used for bioconjugation due to its bioorthogonality and high yields frontiersin.org. These reactions can be used to attach this compound, or its modified forms, to larger biomolecules or reporter tags. For example, if this compound could be modified with an azide or alkyne group, it could then be conjugated to a biomolecule containing the complementary functional group.

Functional Group Introduction: To facilitate bioconjugation, specific functional groups (e.g., amino, azide, hexynyl) can be introduced into the target molecule or its analogues during synthesis epfl.ch. These modified compounds can then serve as building blocks for attaching fluorescent dyes, affinity tags, or other biomolecules to create probes societechimiquedefrance.frlibretexts.orgrsc.org.

While direct examples of this compound bioconjugates are not explicitly detailed, the principles applied to other bioactive small molecules are transferable. The goal is to ensure that the conjugation does not interfere with the intrinsic biological activity of this compound while enabling its use as a tool for studying biological processes or for targeted delivery.

Novel Synthetic Methodologies Inspired by this compound Structure

The structural complexity of natural products like this compound, with its unique tetracyclic core and multiple stereocenters, often drives the development of novel synthetic methodologies in organic chemistry 4college.co.uknih.govresearchgate.net. These methodologies aim to achieve greater efficiency, selectivity, and sustainability in constructing complex molecular architectures.

Cascade Reactions: These multi-step reactions, where the product of one reaction becomes the substrate for the next in a single pot, are highly efficient for rapidly building molecular complexity 4college.co.uk. The intricate ring systems and stereochemistry of sesquiterpene lactones make them ideal targets for the application and development of such domino sequences.

C-H Functionalization: The selective activation and functionalization of inert carbon-hydrogen (C-H) bonds represent a frontier in organic chemistry, offering more efficient routes to complex molecules by directly transforming C-H bonds into C-O or C-N bonds. Given the numerous C-H bonds in this compound, this approach could significantly streamline its synthesis or the synthesis of its analogues.

Organocatalysis and Asymmetric Synthesis: The need for enantiopure natural products and their analogues, including sesquiterpene lactones, has led to significant advancements in asymmetric catalysis and organocatalysis societechimiquedefrance.fr. These methods allow for the controlled formation of stereocenters, which are abundant and critical for the biological activity of compounds like this compound.

Microwave-Assisted Synthesis: This technique offers advantages such as shorter reaction times, improved yields, and higher purity, making it a "greener" alternative for various organic transformations, including the semi-synthesis of natural product derivatives.

The pursuit of synthesizing challenging natural products like this compound continues to push the boundaries of synthetic chemistry, leading to the discovery and refinement of powerful new tools and strategies applicable to a wide range of complex molecules.

Biosynthesis and Metabolic Pathways of Microhelenin a in Biological Systems

Genetic Basis of Microhelenin A Biosynthesis

Transcriptional Regulation of Biosynthetic Genes

Transcriptional regulation is a crucial mechanism controlling gene expression in metabolic pathways frontiersin.orgnih.gov. The production of secondary metabolites is often regulated by specific stimuli, and without these, the biosynthetic gene clusters (BGCs) may remain transcriptionally silent frontiersin.org. Approximately half of predicted BGCs contain genes encoding transcription factors (TFs) that act as transcriptional activators for the entire cluster frontiersin.org. These regulators bind to specific recognition sequences in the promoters of the genes within the BGC frontiersin.org.

In the context of plant secondary metabolites, understanding the regulatory mechanisms of biosynthesis is important for genetic modification frontiersin.org. For example, the transcriptional regulatory model of lignin (B12514952) biosynthesis has been established in plants frontiersin.org. Transcriptional regulation can be influenced by various factors, including environmental stimuli frontiersin.orgnih.gov. In some cases, synthetic transcriptional regulators can be used to activate or repress genes in a controlled manner frontiersin.org. Chromatin structure can also be manipulated through chemical agents or genetic modifications to achieve transcriptional regulation frontiersin.org.

Engineered Biosynthesis and Biotechnological Production

Engineered biosynthesis involves the design and implementation of biosynthetic pathways to produce natural or novel compounds, often in microbial platforms dtu.dk. Biotechnological production offers a sustainable and controllable alternative to traditional methods for obtaining plant-derived natural products, especially those that are difficult to synthesize chemically or are present in low concentrations in their natural sources nih.govnih.govmdpi.com.

Optimization of Microbial or Plant Cell Cultures for Enhanced Production

Optimization of cell cultures is critical for maximizing the yield and quality of natural products nih.govnih.gov. For plant cell cultures (PCC), this involves screening high-producing genotypes, selecting appropriate media, and optimizing the culture environment nih.gov. Standard PCC media like MS, SH, Gamborg B5, and LS provide a basis, but further modifications can enhance natural product production nih.gov.

Key considerations for optimizing plant cell cultures include establishing optimal media and culture composition, which can lead to a 20-30-fold increase in natural product yields nih.gov. Advances in cell line selection, biotransformation, product secretion, cell permeabilization, and scale-up are contributing to increased yields nih.gov. Bioreactors play a vital role in providing precisely controlled environments for plant cell growth, optimizing factors such as nutrient supply, temperature, and light antechscientific.complantcelltechnology.com. They are designed with features like low-frequency stirring to prevent cell aggregation and programmable LED systems to simulate day/night cycles for boosting secondary metabolites antechscientific.com.

Microbial systems are also extensively used for the biotechnological production of secondary metabolites. The design and implementation of biosynthetic pathways in engineered microbial platforms, such as Aspergillus nidulans (filamentous fungus), Saccharomyces cerevisiae (yeast), or E. coli (bacterium), are central to cell factory design dtu.dk. Optimization strategies in microbial cultures often involve genetic manipulation to enhance the expression of biosynthetic genes and improve metabolic flux towards the desired product dtu.dk.

Compound Names and PubChem CIDs

Mechanistic Biological Studies of Microhelenin a in Cellular and in Vivo Models Non Human

Antiproliferative and Cytotoxic Activities

Microhelenin A has been reported to exhibit antiproliferative and cytotoxic activities. usda.govusda.gov

In Vitro Efficacy Across Diverse Non-Human Cell Lines

Modulation of Cellular Proliferation and Viability

While this compound is noted for its antiproliferative activity, specific detailed research findings on its precise modulation of cellular proliferation and viability, such as effects on cell growth curves, colony formation, or metabolic activity in non-human models, are not extensively documented. usda.gov

Induction of Programmed Cell Death Pathways

Detailed mechanistic studies specifically attributing the induction of programmed cell death pathways (apoptosis or autophagy) directly to this compound in non-human cellular or in vivo models are not available in the current search. Research often refers to related sesquiterpene lactones, such as Brevilin A or Arnicolide D, which have been shown to induce apoptosis and autophagy through various signaling pathways. researchgate.netmdpi.comresearchgate.net However, these findings cannot be directly extrapolated to this compound without specific studies on the compound itself.

Specific data demonstrating apoptosis induction by this compound, including evidence of caspase activation (e.g., caspase-3, -8, -9), or its involvement in the mitochondrial pathway of apoptosis (e.g., cytochrome c release, changes in mitochondrial membrane potential), are not detailed in the currently accessible literature for non-human models. General mechanisms of apoptosis involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on caspase activation. usda.govusda.govresearchgate.netontosight.ainih.gov

Specific research findings on the modulation of autophagy by this compound in non-human cellular or in vivo models are not available. Autophagy is a lysosomal degradation pathway crucial for cytoplasmic quality control. biosynth.com While related compounds like Brevilin A have been shown to trigger autophagy, direct evidence for this compound is not found. researchgate.netresearchgate.netpolyu.edu.hk

Apoptosis Induction (e.g., Caspase Activation, Mitochondrial Pathway)

Cell Cycle Arrest Mechanisms and Checkpoint Regulation

Detailed studies on the cell cycle arrest mechanisms and checkpoint regulation specifically induced by this compound in non-human cell lines are not provided in the current search results. Cell cycle checkpoints are critical control mechanisms that ensure proper progression through the cell cycle, with major checkpoints at G1, G2/M, and metaphase-to-anaphase transition. genome.jpnih.govnih.gov While other natural products and related compounds have been shown to induce cell cycle arrest (e.g., G2/M arrest by p53, p21, and 14-3-3σ modulation), specific data for this compound in non-human models are absent. researchgate.netnih.govmdpi.commdpi.comoncotarget.comnih.gov

Inhibition of Cell Migration and Invasion in In Vitro Assays

Cell migration and invasion are fundamental processes in various physiological contexts, such as embryonic development, tissue repair, and immune responses, but they are also critical hallmarks of pathological conditions like cancer metastasis frontiersin.orgnih.gov. In vitro assays, including wound healing (scratch) assays and transwell migration/invasion assays, are commonly employed to evaluate the ability of compounds to inhibit these cellular movements frontiersin.orgnih.govnih.gov. These assays provide insights into how compounds might affect cell motility and invasiveness by assessing parameters such as wound closure speed, cell trajectory, accumulated distance, and the capacity of cells to pass through a porous membrane, often coated with an extracellular matrix like Matrigel for invasion studies frontiersin.orgnih.govmdpi.com.

However, specific mechanistic studies detailing the inhibition of cell migration and invasion solely by this compound in in vitro assays are not extensively reported in the available literature. While other compounds have demonstrated significant inhibition of cell migration in various cancer cell lines researchgate.net, direct research findings for this compound in this specific area are scarce.

In Vivo Antitumor Efficacy in Pre-clinical Animal Models (e.g., Xenograft, Syngeneic Models)

Pre-clinical animal models are indispensable for evaluating the in vivo antitumor efficacy of novel therapeutic agents antineo.fr. Xenograft models, which involve implanting human cancer cells into immunodeficient mice, and syngeneic models, which use immunocompetent mice with murine tumor cells, are widely utilized to assess a compound's ability to inhibit tumor growth or induce tumor regression antineo.frnih.gov. These models allow for the study of a compound's effects on tumor volume, body weight, and the tumor microenvironment, including immune cell infiltration and angiogenesis researchgate.netantineo.frnih.govmdpi.commdpi.com.

Anti-inflammatory Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer mdpi.com. The search for new anti-inflammatory agents with selective action and fewer side effects is an active area of research mdpi.com.

While the class of sesquiterpene lactones, to which this compound belongs, is generally recognized for its anti-inflammatory properties ontosight.ai, specific and detailed studies on the anti-inflammatory activities of this compound itself are not prominently featured in the current scientific literature. Research often highlights the anti-inflammatory effects of extracts containing various compounds or related sesquiterpenes like Microhelenin C mdpi.comontosight.aibiosynth.com.

Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines)

Inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines play crucial roles in orchestrating the inflammatory response plos.orgmdpi.comnih.govnau.edunih.gov. Modulation of these mediators is a key mechanism by which anti-inflammatory compounds exert their effects mdpi.commdpi.com. For instance, the inhibition of nitric oxide (NO) release and the reduction of pro-inflammatory cytokines like TNF-α and IL-6 are common indicators of anti-inflammatory activity in in vitro and in vivo models mdpi.comnih.govnih.gov.

Specific research detailing the modulation of inflammatory mediators solely by this compound is not widely reported. Studies on related compounds or plant extracts have shown a reduction in the production of pro-inflammatory cytokines and chemokines by inhibiting signaling pathways in immune cells nih.govresearchgate.net.

Impact on Key Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT)

The nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways are central to the regulation of inflammatory responses, cell proliferation, and survival frontiersin.orgwikipedia.orgwikipedia.orgfrontiersin.orgwikipedia.org. Aberrant activation of these pathways is often associated with various diseases, including inflammatory conditions and cancer mdpi.comfrontiersin.orgwikipedia.orgfrontiersin.org.

Effects on Immune Cell Subsets (e.g., Macrophages, Lymphocytes) in In Vitro Models

Immune cell subsets, particularly macrophages and lymphocytes, are central to both innate and adaptive immune responses nau.eduwikipedia.org. Macrophages, for instance, can polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, influencing the course of inflammation wikipedia.orgfrontiersin.org. Lymphocytes, including T and B cells, are crucial for specific immune recognition and response elifesciences.orghorizondiscovery.commdpi.comrug.nl. In vitro models, such as cell cultures of macrophages and lymphocytes, are used to assess the immunomodulatory effects of compounds, including their impact on cell activation, proliferation, and cytokine production wikipedia.orghorizondiscovery.comelifesciences.org.

Specific in vitro studies detailing the effects of this compound on immune cell subsets like macrophages and lymphocytes are not widely documented. Research on other compounds has shown their ability to modulate macrophage polarization, inhibit pro-inflammatory responses in macrophages, or influence lymphocyte proliferation and function nih.govresearchgate.netwikipedia.orgfrontiersin.orgelifesciences.orgnih.gov.

In Vivo Anti-inflammatory Effects in Animal Models

Evaluating anti-inflammatory effects in vivo using animal models is crucial for translating preclinical findings to potential therapeutic applications mdpi.comijpras.com. Various animal models, such as carrageenan-induced paw edema or pleurisy models, are employed to assess a compound's ability to reduce inflammation, fluid extravasation, and leukocyte migration mdpi.comijpras.compublichealthtoxicology.com. These models provide comprehensive insights into the anti-inflammatory potential in a living system.

Specific in vivo anti-inflammatory effects attributed solely to this compound in animal models are not extensively reported in the available scientific literature. While studies on plant extracts and other compounds have demonstrated significant anti-inflammatory effects in various animal models mdpi.comnih.govpublichealthtoxicology.com, direct evidence for this compound remains limited.

Immunomodulatory Properties

Regulation of Immune Cell Activation and Differentiation

Immune cell activation and differentiation are complex processes regulated by numerous factors, including cytokine signaling, T-cell regulation, epigenetic mechanisms, and immunometabolism. nih.govnih.govmdpi.commdpi.comexplorationpub.comnationalmssociety.org T cells, for instance, are activated upon recognizing specific antigens presented by antigen-presenting cells, a process that requires both T-cell receptor binding and co-stimulatory signals. immunology.org Similarly, B lymphocytes undergo activation, proliferation, and differentiation into plasma cells and memory B cells, crucial for sustained immune responses. mdpi.comfrontiersin.org While these general mechanisms are well-understood, specific studies detailing the direct impact of this compound on the activation and differentiation of immune cells (e.g., T cells, B cells, macrophages) in cellular or in vivo models are not widely reported in the available literature.

Influence on Cytokine and Chemokine Expression Profiles

Cytokines and chemokines are small, soluble proteins that act as chemical messengers, regulating innate and adaptive immune responses and inflammatory reactions. libretexts.orgfrontiersin.orgbmbreports.orgarvojournals.org They are produced by various immune cells and play a vital role in cell-to-cell communication and guiding immune cell movement (chemotaxis). explorationpub.combmbreports.orgresearchgate.net Research on the direct influence of this compound on specific cytokine and chemokine expression profiles in cellular or in vivo models is not prominently featured in the current scientific databases. However, studies on related compounds or extracts containing them may offer insights into potential mechanisms.

Other Investigated Biological Activities (e.g., Hair Growth Promotion in Animal Models)

While direct studies on this compound are limited, a related sesquiterpene lactone, Microhelenin C, which is a component of Centipeda minima extract (CMX), has been investigated for its biological activities, notably hair growth promotion. criver.comnih.govresearchgate.netsemanticscholar.org

Hair Growth Promotion in Animal Models:

Centipeda minima Extract (CMX) and Microhelenin C: Studies have shown that CMX, containing Microhelenin C, exhibits hair growth-promoting effects in animal models, specifically telogenic mice and C57BL/6 mice. criver.comnih.govresearchgate.net

Cellular Proliferation and Differentiation: In human hair follicle-derived papilla cells (HFDPC), CMX was found to promote cell proliferation, migration, and cell cycle progression. criver.com

Signaling Pathway Activation: The hair growth-promoting effects of CMX were associated with the activation of key signaling pathways, including the Wnt/β-catenin pathway and the PI3K/AKT/mTOR/Fox01 pathway in HFDPC. criver.com

Growth Factor Modulation: An alcoholic extract of CMX, referred to as DN106212, demonstrated superior hair growth promotion compared to controls in C57BL/6 mice. This effect was linked to an increased expression of vascular endothelial growth factor (Vegfa) and insulin-like growth factor 1 (Igf1), while simultaneously inhibiting the expression of transforming growth factor beta 1 (Tgfb1). researchgate.net

Anti-inflammatory Effects (Indirect Relevance): CMX has also been observed to reduce pro-inflammatory cytokine production and downregulate chemokine expression in macrophages and keratinocytes by inhibiting JAK/STAT signaling pathways. nih.govmdpi.commdpi.comcriver.comresearchgate.netsemanticscholar.org While not directly on hair follicles, these anti-inflammatory properties could contribute to a healthier skin environment, which might indirectly support hair growth.

The findings for Microhelenin C within CMX suggest a potential for sesquiterpene lactones from Helenium microcephalum or related plants to influence biological processes like hair growth, although specific research on this compound for this application is not available in the retrieved data.

Structure Activity Relationship Sar and Computational Modeling of Microhelenin a

Empirical Structure-Activity Relationship Studies (SAR)

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity. This understanding allows for the modification of a compound's chemical structure to enhance its desired biological effect or potency. While sesquiterpene lactones, including related compounds like Microhelenin C, have been investigated for their biological activities and the exploration of their structure-activity relationships, detailed empirical SAR studies focusing solely on Microhelenin A are not extensively available in the readily accessible scientific literature. medchemexpress.com

Identification of Pharmacophore Features

A pharmacophore is an abstract description of the spatial and electronic features within a molecule that are essential for its optimal interaction with a specific biological target, thereby triggering or blocking a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, positive ionizable groups, negative ionizable groups, hydrophobic regions, and aromatic rings. For many sesquiterpene lactones, the α-methylene-γ-lactone group is often identified as a critical pharmacophore feature, largely responsible for their observed biological effects. nih.gov However, specific pharmacophore features exclusively identified and detailed for this compound were not explicitly found in the conducted literature searches.

Rational Design and Synthesis of SAR-Driven Analogues

Rational design and synthesis involve modifying the chemical structure of a lead compound based on the insights gained from SAR studies to improve its biological activity, selectivity, or other desirable properties. This approach is a fundamental part of drug discovery and development, allowing researchers to create new analogues with enhanced therapeutic profiles. medchemexpress.com For natural products like sesquiterpene lactones, the synthesis of analogues is an area of interest to explore structure-activity relationships and potentially enhance their therapeutic index. medchemexpress.com However, specific examples of rational design and synthesis efforts for SAR-driven analogues focusing exclusively on this compound were not identified in the available search results. Studies on analogues of other "Microcolin A" have been reported, revealing structural determinants for antiproliferative effects. nih.gov

Computational Chemistry Approaches

Computational chemistry plays a pivotal role in modern drug discovery by providing efficient and cost-effective methods for predicting molecular interactions and biological activities. These in silico methodologies complement experimental studies, aiding in lead identification and optimization.

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity between a small molecule (ligand) and a macromolecule (receptor), such as a protein target. medchemexpress.com It simulates how a ligand binds to a receptor, typically focusing on key interaction sites like active sites or binding pockets. medchemexpress.com Scoring functions are employed to estimate the strength of binding, considering factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. medchemexpress.com This technique is crucial for identifying potential drug-target interactions and understanding the molecular mechanisms of action. While molecular docking is a widely used tool for compounds with known or predicted targets, specific molecular docking studies focusing solely on this compound were not found in the conducted searches.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing statistical or mathematical models that correlate the chemical structure of a compound with its biological activity. QSAR models predict the bioactivity of chemicals towards specific protein targets and are valuable for screening large numbers of compounds, prioritizing them for further experimental testing, and predicting various properties. The development of a QSAR model typically involves defining an endpoint, selecting appropriate molecular descriptors (numerical representations of chemical structures), and applying statistical or machine learning algorithms to build a predictive model. Despite the general applicability of QSAR in predicting the biological effects of chemical compounds, specific QSAR models developed solely for this compound were not identified in the search results.

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations are computational techniques that simulate the dynamic behavior of molecular systems over time, treating all entities within the simulation box, including ligands, proteins, and explicit water molecules, as flexible frontiersin.org. This method allows researchers to observe the conformational changes of proteins and ligands, providing critical insights into the stability of protein-ligand complexes frontiersin.orgmdpi.comnih.gov. MD simulations are particularly valuable for assessing the stability of ligand binding modes, refining docking poses, and exploring the phase space of protein conformations frontiersin.orgnih.gov. They can also reveal information about cryptic pockets, allosteric binding sites, and the role of water molecules in the binding process frontiersin.org.

The stability of a ligand-target complex is often evaluated through various metrics derived from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which indicate the deviation from an initial structure and the flexibility of specific regions, respectively mdpi.com. Binding free energy calculations, often performed in conjunction with MD simulations (e.g., MM/GBSA or MM/PBSA), can further quantify the strength of the interaction mdpi.com.

While MD simulations are widely applied in drug discovery to investigate the stability and dynamics of ligand-receptor interactions, specific detailed research findings or data tables focusing solely on this compound's molecular dynamics simulations for ligand-target stability were not identified in the current search. Studies often highlight the utility of MD in general drug discovery pipelines, such as evaluating binding potential and stability of drug-like compounds with various protein targets mdpi.commdpi.com. For instance, MD simulations have shown that certain protein-ligand complexes maintain stable conformations with protein RMSD values around 2 Å, indicating robust binding mdpi.com.

In Silico Screening for Novel Ligands or Targets

In silico screening, also known as virtual screening, is a computational approach used to identify potential drug candidates or novel biological targets by rapidly sifting through large chemical libraries nih.govglobalresearchonline.net. This method significantly reduces the time and cost associated with traditional drug discovery by prioritizing compounds with a high likelihood of binding to a specific target or identifying new targets for a given compound globalresearchonline.netnih.gov. The process often involves molecular docking, which predicts the optimal orientation and binding affinity of a ligand within a protein's binding pocket globalresearchonline.net.

In silico screening can be broadly categorized into structure-based drug design (SBDD), which relies on the 3D structure of the target protein, and ligand-based drug design (LBDD), which uses information from known active ligands globalresearchonline.net. Advanced in silico approaches can also be used to identify multi-target ligands, which are compounds capable of modulating more than one protein target, a strategy increasingly relevant for complex diseases nih.gov.

While in silico screening is a powerful tool for identifying promising hit compounds and novel targets, specific detailed research findings or data tables concerning this compound's application in in silico screening for novel ligands or targets were not found in the current search. General applications of in silico screening include identifying potential inhibitors against viral proteins or screening large compound libraries for activity against specific enzymes relevant to neurodegenerative diseases nih.govnih.goveuropeanreview.org.

Pre Clinical Pharmacological Investigations of Microhelenin a Non Human Systems

Cellular Permeability and Uptake Studies

Intracellular Localization and Distribution within Organelles

The precise intracellular localization and distribution of Microhelenin A within various organelles have not been extensively reported in the current scientific literature. General methodologies for studying intracellular localization and organelle distribution involve techniques such as confocal microscopy, which can visualize the compound's presence in specific cellular compartments, and organelle proteomics, which identifies proteins within subcellular niches nih.govuu.nlmdpi.comresearchgate.netevidentscientific.comnih.govnih.govnih.govbritannica.commdpi.com. These methods are crucial for understanding where a compound exerts its effects or where it might accumulate. However, specific research findings detailing this compound's presence or concentration within the nucleus, mitochondria, endoplasmic reticulum, or other organelles in non-human systems are not available.

Metabolic Transformation Pathways in In Vitro Systems (e.g., Microsomes, Hepatocytes)

Information regarding the specific metabolic transformation pathways of this compound in in vitro systems, such as liver microsomes or hepatocytes, is not detailed in the reviewed literature. In vitro metabolism studies are typically conducted using liver microsomes and S9 fractions from various species (e.g., mouse, rat, human) to identify potential metabolic pathways and the enzymes involved bmglabtech.comnih.govnih.govbioanalysis-zone.com. These systems provide a comprehensive range of metabolizing enzymes for both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) metabolism nih.govwikipedia.org.

Identification of Metabolites

Specific metabolites of this compound resulting from in vitro metabolic transformations have not been identified in the available research. Metabolite identification is commonly performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) researchgate.netsilantes.comutar.edu.my. These techniques allow for the detection, characterization, and structural elucidation of metabolites formed during enzymatic biotransformation gla.ac.ukbitesizebio.comfrontiersin.org.

Involved Enzyme Systems (e.g., Cytochrome P450)

While Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases primarily located in the endoplasmic reticulum and mitochondria of liver cells, playing a significant role in the metabolism of xenobiotics and endogenous compounds nih.govmedsafe.govt.nzwikipedia.orgnih.govmdpi.com, there is no specific data linking the metabolism of this compound to particular CYP isoforms or other enzyme systems. CYP enzymes are responsible for a large proportion of drug metabolism, often converting lipophilic compounds into more hydrophilic derivatives for excretion nih.govwikipedia.org.

Excretion Pathways in Animal Models

Specific data on the excretion pathways (e.g., urinary, biliary, fecal) of this compound in animal models are not available in the current literature. Pre-clinical animal models, including rodents (rats, mice) and non-rodents (dogs, monkeys, pigs), are routinely used to predict drug elimination pathways and assess the fraction of an unchanged drug excreted biotechfarm.co.ilnih.govescholarship.orgomicsonline.orgfrontiersin.org. These studies provide crucial insights into how a compound and its metabolites are eliminated from the body, influencing its half-life and duration of action biotechfarm.co.il.

Protein Binding and Interaction Profiling

Detailed research findings on the protein binding characteristics and interaction profiling of this compound are not present in the reviewed scientific literature. Protein binding, particularly to plasma proteins like human serum albumin, lipoproteins, and globulins, significantly influences a drug's distribution, metabolism, and excretion wikipedia.orgmdpi.com. The unbound fraction of a drug is generally considered the pharmacologically active portion wikipedia.org. Various techniques, including mass photometry and protein microarrays, are employed to quantify protein binding affinities and profile protein-protein or protein-ligand interactions utar.edu.myomicsonline.orgrefeyn.commdpi.comnih.govaptamergroup.com.

Analytical Methodologies for Microhelenin a in Research

Bioanalytical Assay Development for Detection in Cellular and Tissue Samples

Bioanalytical assay development is a crucial phase in the research of any chemical compound, including Microhelenin A, especially when investigating its behavior and presence within biological systems. The primary objective is the quantitative measurement of the compound and/or its metabolites in biological matrices such as blood, plasma, serum, urine, or tissue extracts pharmanueva.co.thbmglabtech.com. This process is essential for understanding the compound's distribution and fate in biological systems pharmanueva.co.th.

The development of a bioanalytical method for this compound would involve several critical steps to ensure the assay is sensitive, selective, accurate, and reliable. A modern analytical instrument, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is widely utilized in bioanalysis due to its excellent sensitivity, selectivity, accuracy, and precision pharmanueva.co.thbmglabtech.comsolubilityofthings.com.

Sample Preparation: Biological samples, particularly cellular and tissue samples, are complex matrices that require extensive preparation to isolate the analyte (this compound) from endogenous components that could interfere with detection nih.govbebac.atnih.gov. Key sample preparation techniques include:

Homogenization: For tissue samples, this is the initial step to create a uniform mixture, ensuring representative sampling and efficient extraction of the analyte nih.gov.

Protein Precipitation (PP): A simple and rapid method where proteins are denatured and precipitated, leaving the analyte in the supernatant pharmanueva.co.thbebac.at.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility between two immiscible liquid phases, effectively cleaning up the sample matrix pharmanueva.co.thbebac.at.

Solid Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent, while matrix interferences are washed away, followed by elution of the analyte pharmanueva.co.thnih.gov.

The choice of sample preparation method depends on the physicochemical properties of this compound and the complexity of the biological matrix. During method development, factors such as protein binding, matrix effects, and the stability of this compound within the biological matrix must be thoroughly studied and evaluated pharmanueva.co.thbebac.atnih.gov. Matrix effects, for instance, can lead to signal suppression or enhancement in mass spectrometry, necessitating careful optimization to ensure accurate quantification pharmanueva.co.th.

Detection Method Selection: Mass spectrometry, particularly LC-MS/MS, is often the preferred detection method for bioanalytical assays of small molecules like this compound due to its high specificity and sensitivity pharmanueva.co.thsolubilityofthings.com. This technique allows for the identification and quantification of the compound by comparing its specific mass and characteristic molecular ionic fragments to analytical standards mdpi.com.

While specific data on the bioanalytical assay development for this compound in cellular and tissue samples is not provided in the current search results, the general principles outlined above would be applied to establish a "fit for purpose" assay pharmanueva.co.thbioagilytix.com.

Method Validation for Reproducibility and Accuracy in Research Settings

Before a bioanalytical method for this compound can be routinely used in research, it must undergo rigorous validation to demonstrate its performance and the reliability of the analytical results pharmanueva.co.thelementlabsolutions.comchromatographyonline.comresearchgate.net. Method validation ensures that the assay is suitable for its intended purpose and provides accurate, precise, and reliable data pharmanueva.co.thchromatographyonline.com. Key validation parameters, often guided by regulatory guidelines (e.g., US-FDA, EMA), include:

Specificity: This parameter assesses the method's ability to unequivocally measure this compound in the presence of other components expected to be present in the biological matrix, such as endogenous compounds, metabolites, or co-administered substances. A specific method should yield results only for the target analyte, free from interference elementlabsolutions.comeuropa.eu.

Accuracy (Trueness): Accuracy expresses the closeness of agreement between the measured value and the true or accepted reference value elementlabsolutions.comchromatographyonline.comeuropa.eu. For this compound, accuracy would typically be assessed by analyzing samples spiked with known concentrations of the compound in the relevant biological matrix. Results are often reported as percent recovery chromatographyonline.comeuropa.eu.

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery | Relative Standard Deviation (%RSD) |

| 1.0 (Low QC) | [Actual Data] | [Actual Data] | [Actual Data] |

| 10.0 (Mid QC) | [Actual Data] | [Actual Data] | [Actual Data] |

| 100.0 (High QC) | [Actual Data] | [Actual Data] | [Actual Data] |

Precision: Precision describes the closeness of agreement among individual test results from repeated analyses of a homogeneous sample under prescribed conditions elementlabsolutions.comchromatographyonline.comeuropa.eu. It is typically evaluated at three levels:

Repeatability (Intra-assay precision): Measures the precision under the same operating conditions over a short interval of time (e.g., within the same analytical run) chromatographyonline.comeuropa.euut.ee.

Intermediate Precision (Within-laboratory reproducibility): Assesses variations within a single laboratory over a longer period, considering different days, analysts, or equipment chromatographyonline.comeuropa.euut.ee.

Reproducibility (Between-laboratory reproducibility): Expresses the precision between results obtained at different laboratories, often assessed through collaborative studies chromatographyonline.comresearchgate.neteuropa.euut.ee.

| Concentration Level | Repeatability (%RSD) | Intermediate Precision (%RSD) |

| Low QC | [Actual Data] | [Actual Data] |

| Mid QC | [Actual Data] | [Actual Data] |

| High QC | [Actual Data] | [Actual Data] |

Sensitivity: This includes the Detection Limit (LOD) , the lowest amount of this compound in a sample that can be detected but not necessarily quantified, and the Quantitation Limit (LOQ) , the lowest amount that can be quantitatively determined with suitable precision and accuracy europa.euuoguelph.ca. These limits are critical for detecting low concentrations of the compound in biological samples.

Linearity and Range: Linearity establishes the proportionality of the analytical response to the concentration of this compound over a defined range elementlabsolutions.comeuropa.eu. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity europa.eu.

Robustness: Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, pH of mobile phase) elementlabsolutions.comchromatographyonline.com. This assessment helps to identify parameters that require strict control during routine use.

The validation process for this compound would ensure that the developed bioanalytical assay consistently provides reliable data for research purposes, enabling accurate assessment of its presence and concentration in various biological matrices.

Future Research Directions and Translational Potential Pre Clinical Focus

Exploration of Novel Molecular Targets and Signaling Pathways

A key direction for Microhelenin A research involves the comprehensive exploration of its molecular targets and the signaling pathways it modulates. Understanding the precise proteins or biological networks with which this compound interacts is fundamental for elucidating its mechanisms of action and identifying new therapeutic applications. This can involve:

Target Deconvolution Studies: Employing techniques such as affinity proteomics or chemical genetics to identify direct protein binders of this compound.

Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics to map the global cellular responses to this compound treatment, thereby revealing affected pathways and potential off-targets.

Phenotypic Screening Follow-up: If initial screens reveal promising biological activities, further studies can be designed to systematically identify the underlying molecular events responsible for these phenotypes. Preclinical research often begins with basic research to understand disease biology and identify drug targets, which are biological pathways that can be modified by drugs. als.netangelinipharma.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To better mimic the complex physiological environment and enhance the translational value of research, the development and utilization of advanced in vitro and in vivo models are crucial for this compound. These models offer more physiologically relevant contexts compared to traditional two-dimensional cell cultures. elveflow.commdpi.com

Three-dimensional (3D) cell culture models, such as spheroids, organoids, and engineered tissues, provide a more accurate representation of in vivo cellular architecture and interactions. elveflow.commdpi.com

Advantages: 3D cultures facilitate cell differentiation and tissue organization, allowing cells to interact with their surroundings in all dimensions, mimicking tissue and organ-specific microarchitecture. elveflow.com They overcome limitations of 2D cultures by better reflecting in vivo conditions, which is vital for drug screening and disease modeling. elveflow.commdpi.comnih.gov They can also maintain the integrity of critical suppressor genes and allow cell propagation without the need for immortalization. mdpi.com

Application to this compound: Studying this compound's effects in 3D models can provide insights into its efficacy and mechanisms within a more complex cellular environment, including its impact on cell-cell contacts, cell-extracellular matrix (ECM) interactions, and responses to mechanical forces. nih.gov This is particularly relevant for understanding its activity in solid tissues or tumors, where the microenvironment plays a significant role in drug response. frontiersin.orgnih.gov

Organ-on-a-Chip (OoC) systems represent a sophisticated advancement in in vitro modeling, integrating microfluidic technology to replicate key aspects of human organ physiology and disease pathophysiology. nih.govmdpi.comharvard.edu

Advantages: These microfluidic devices contain continuously perfused chambers lined with living human cells, arranged to replicate physiological processes at tissue and organ levels. mdpi.com They can simulate organ functions, biofluids, mechanical signals, and functional tissue interfaces, offering a more accurate prediction of drug absorption, distribution, metabolism, and excretion (ADME), as well as disease mechanisms. mdpi.comharvard.edu OoC systems can significantly reduce the reliance on animal testing, especially in areas where animal models poorly reflect human physiology. nih.govharvard.edueuropa.eu

Application to this compound: Utilizing OoC systems would allow researchers to investigate this compound's effects on specific organ systems (e.g., liver, kidney, or target organ) in a dynamic, controlled environment. This can provide valuable data on its organ-specific efficacy, potential off-target effects, and metabolic fate in a human-relevant context, bridging the gap between traditional in vitro and in vivo animal models. nih.govmdpi.com

3D Cell Culture Models

Combinatorial Approaches with Other Bioactive Compounds

Investigating this compound in combination with other bioactive compounds, including established drugs or other natural products, could lead to synergistic therapeutic effects or overcome resistance mechanisms.

Rationale: Combinatorial approaches are a significant strategy in drug discovery, aiming to achieve enhanced therapeutic outcomes or reduce toxicity by using lower doses of individual agents. kubinyi.de

Application to this compound: Future research could involve high-throughput screening of this compound in combination with libraries of approved drugs or natural compounds to identify synergistic pairs. This could reveal novel therapeutic strategies, particularly in complex diseases where multi-target modulation is beneficial. Computational approaches can aid in rationally designing such combinatorial libraries. kubinyi.deuci.edu

Optimization of Analogues for Enhanced Activity and Specificity

The optimization of this compound analogues is a crucial step in lead optimization within preclinical research. als.net This involves medicinal chemistry efforts to modify its chemical structure to improve its potency, selectivity, and potentially its pharmacokinetic properties, while adhering to pre-clinical focus.

Process: This typically involves structure-activity relationship (SAR) studies, where systematic modifications to the core structure of this compound are made and the resulting compounds are tested for improved biological activity and reduced off-target effects. The goal is to identify derivatives with enhanced efficacy, better bioavailability (if relevant for in vivo studies), and improved target specificity.

Application to this compound: Designing and synthesizing a library of this compound analogues could lead to the discovery of compounds with superior pharmacological profiles, making them more attractive candidates for further development.

Role of this compound in Chemical Biology Tool Development

This compound, or its optimized derivatives, could serve as valuable chemical biology tools or probes to study and manipulate specific biological systems.

Definition of Chemical Probes: A chemical probe is a small molecule used to study and manipulate a biological system by reversibly binding to and altering the function of a biological target. wikipedia.orgunc.edu High-quality probes possess high affinity, binding selectivity, and efficacy for a specific protein target. wikipedia.orgunc.edu

Application to this compound: If this compound demonstrates high potency and selectivity for a particular molecular target, it could be developed into a chemical probe. Such a probe could then be used by researchers to:

Elucidate the function of the target protein in various cellular processes. wikipedia.org

Validate new drug targets by modulating their activity and observing the resulting phenotypic changes. chemicalprobes.orgmdpi.com

Investigate the connectivity between distinct biological pathways, potentially in synthetic lethal screens. nih.gov